REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[C:11]([C:15]1[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].N1C=CC=CC=1>Cl>[C:11]([C:15]1[CH:20]=[CH:19][C:18]([S:21]([NH:1][C:2]2[CH:6]=[CH:5][S:4][C:3]=2[C:7]([O:9][CH3:10])=[O:8])(=[O:23])=[O:22])=[CH:17][CH:16]=1)([CH3:14])([CH3:12])[CH3:13]
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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NC1=C(SC=C1)C(=O)OC
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Name
|
|
Quantity
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3.7 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (3×30 mL)
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Type
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WASH
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Details
|
The combined organic extracts were washed with aqueous hydrochloric acid (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The resulting crude solid was recrystallized from a minimal amount of isopropanol
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC1=C(SC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |